N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopropyl group, an imidazo[1,2-a]pyridine moiety, and a benzo[d]thiazole ring, contributes to its distinctive chemical and biological properties.
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of activities associated with imidazole-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetic properties of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide are not explicitly mentioned in the available literature. Pharmacokinetic studies would typically include the investigation of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties. These properties significantly impact the bioavailability of the compound, which is a critical factor in its therapeutic efficacy .
Result of Action
Given the broad range of activities associated with imidazole-containing compounds, it is likely that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions.
Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Benzo[d]thiazole Formation: The benzo[d]thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an appropriate halogenated aromatic compound.
Coupling Reactions: The final step involves coupling the imidazo[1,2-a]pyridine moiety with the benzo[d]thiazole ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor, receptor modulator, and in various biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, catalysts, and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)-1,3-benzothiazole-2-carboxamide
- N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxylate
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazo[1,2-a]pyridine moiety, and benzo[d]thiazole ring contribute to its high reactivity, stability, and potential therapeutic effects. Compared to similar compounds, it may exhibit enhanced potency, selectivity, and a broader range of biological activities.
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4OS/c24-19(18-21-15-5-1-2-6-16(15)25-18)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUOUNJEBMSLKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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